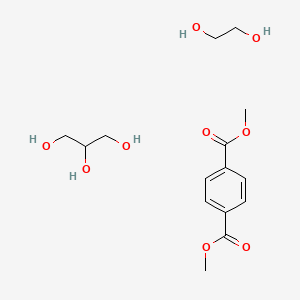
Naphthalene-1,2,3,4-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,2,3,4-tetracarboxylic acid is an organic compound derived from naphthalene, characterized by the presence of four carboxylic acid groups attached to the naphthalene ring. This compound is known for its stability and high melting point, making it a valuable substance in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,2,3,4-tetracarboxylic acid can be synthesized through the oxidation of pyrene using typical oxidants such as chromic acid and chlorine . The process involves the formation of an unsaturated tetrachloride, which hydrolyzes to enols that tautomerize to the bis-dione. This intermediate is then oxidized to form the tetracarboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves the Henkel disproportionation reaction. This method uses the sodium salt or sodium-potassium mixed salt of a raw material as the alkali salt, with sodium halide as a co-catalyst. The reaction is carried out at high temperatures (350-450°C) in the presence of carbon dioxide or another inert gas .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid, chlorine, and various reducing agents. The reactions typically require specific conditions such as high temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthalene diimides and other substituted naphthalenes .
Scientific Research Applications
Naphthalene-1,2,3,4-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene-1,2,3,4-tetracarboxylic acid involves its ability to undergo hydrolysis and form various ionic species depending on the pH of the solution. The compound’s reactivity is influenced by its conjugated ring system and the presence of electron-withdrawing carbonyl groups . These properties enable it to participate in electron transfer processes and form stable radical anions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar in structure but differs in the position of carboxylic acid groups.
Perylene-3,4,9,10-tetracarboxylic acid: Another polycarboxylated aromatic compound used in similar applications.
Uniqueness
Naphthalene-1,2,3,4-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized naphthalene derivatives and in applications requiring high stability and specific electronic properties .
Properties
CAS No. |
31901-98-1 |
|---|---|
Molecular Formula |
C14H8O8 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
naphthalene-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-5-3-1-2-4-6(5)8(12(17)18)10(14(21)22)9(7)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
MZYHMUONCNKCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)










![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
